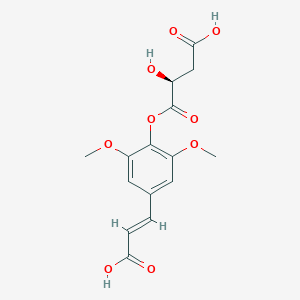

sinapic acid (S)-malate ester

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H16O9 |

|---|---|

Molecular Weight |

340.28 g/mol |

IUPAC Name |

(3S)-4-[4-[(E)-2-carboxyethenyl]-2,6-dimethoxyphenoxy]-3-hydroxy-4-oxobutanoic acid |

InChI |

InChI=1S/C15H16O9/c1-22-10-5-8(3-4-12(17)18)6-11(23-2)14(10)24-15(21)9(16)7-13(19)20/h3-6,9,16H,7H2,1-2H3,(H,17,18)(H,19,20)/b4-3+/t9-/m0/s1 |

InChI Key |

SVOZVFTXNDIEBH-NWALNABHSA-N |

SMILES |

COC1=CC(=CC(=C1OC(=O)C(CC(=O)O)O)OC)C=CC(=O)O |

Isomeric SMILES |

COC1=CC(=CC(=C1OC(=O)[C@H](CC(=O)O)O)OC)/C=C/C(=O)O |

Canonical SMILES |

COC1=CC(=CC(=C1OC(=O)C(CC(=O)O)O)OC)C=CC(=O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways

Upstream Biosynthesis of Sinapic Acid Precursors

The journey from the amino acid phenylalanine to sinapic acid involves a series of enzymatic reactions that modify the core phenylpropanoid structure. ontosight.aiontosight.ai This pathway is crucial for the production of a wide array of phenolic compounds in plants. ontosight.ainih.gov

The biosynthesis of sinapic acid and its esters originates from the amino acid L-phenylalanine. ontosight.aiwikipedia.org The first committed step in the phenylpropanoid pathway is the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia. nih.govwikipedia.orgtaylorandfrancis.com This reaction is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) . wikipedia.orgtaylorandfrancis.com PAL is a key regulatory enzyme, and its activity is often induced by various stimuli such as light, tissue wounding, and pathogen attack. wikipedia.org

Following the initial deamination, trans-cinnamic acid is hydroxylated at the C4 position of the aromatic ring to form p-coumaric acid. plos.orgoup.com This reaction is catalyzed by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase. nih.govplos.orgoup.com C4H is a critical enzyme as it channels intermediates into the broader phenylpropanoid pathway, leading to the synthesis of various metabolites including flavonoids, lignans, and sinapate esters. plos.orgnih.gov

The subsequent step involves the activation of p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA. This reaction is catalyzed by 4-Coumarate:CoA Ligase (4CL) . nih.govpnas.org 4CL plays a pivotal role at a branch point in phenylpropanoid metabolism, directing the flow of intermediates towards different downstream pathways. pnas.org While most 4CL isoforms readily use p-coumarate, caffeate, and ferulate as substrates, the ability to activate sinapate is a rare property among these enzymes. pnas.orgnih.gov

The conversion of p-coumaroyl-CoA towards the precursors of sinapic acid involves the action of Hydroxycinnamoyl-CoA:Shikimate/Quinate Hydroxycinnamoyltransferase (HCT) . researchgate.netresearchgate.net This enzyme catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to either shikimate or quinate, forming p-coumaroyl-5-O-shikimate or p-coumaroyl-quinate. researchgate.netnih.gov This step is significant as it precedes further hydroxylation and methylation reactions on the phenylpropanoid ring. nih.gov

The pathway continues with further modifications to the aromatic ring. While the exact sequence can vary between plant species, a key enzyme in the formation of sinapic acid precursors is Caffeic Acid/5-Hydroxyferulic Acid O-Methyltransferase (COMT) . nih.govnih.gov COMT is primarily responsible for the methylation of hydroxyl groups on the aromatic ring. nih.gov Specifically, in the context of sinapate synthesis, COMT catalyzes the methylation of the 5-hydroxyl group of 5-hydroxyferulic acid to produce sinapic acid. ontosight.ainih.gov It can also act on other precursors like caffeic acid. mdpi.com

A significant portion of sinapic acid is synthesized through the oxidation of sinapaldehyde (B192390). nih.govfrontiersin.org This reaction is catalyzed by Hydroxycinnamaldehyde Dehydrogenase (HCALDH) . nih.govbioone.org Research in Arabidopsis thaliana has shown that the REF1 gene encodes an HCALDH with activity towards both coniferaldehyde (B117026) and sinapaldehyde, leading to the formation of ferulic acid and sinapic acid, respectively. nih.gov In rice, disruption of HCALDH has been shown to reduce cell wall-bound p-coumarate and sinapate. researchgate.net

Enzymatic Synthesis of Sinapic Acid (S)-Malate Ester

Once sinapic acid is synthesized, it undergoes esterification to form various conjugates, including this compound, also known as sinapoyl-malate. nih.govgoogle.com This process involves the activation of sinapic acid and its subsequent transfer to a malate (B86768) molecule.

The biosynthesis of sinapoyl-malate proceeds via an intermediate, 1-O-sinapoyl-β-D-glucose. wikipedia.org First, the enzyme sinapate:UDP-glucose glucosyltransferase (SGT) catalyzes the transfer of a glucose moiety from UDP-glucose to sinapic acid, forming sinapoylglucose. bioone.orgwikipedia.org Subsequently, the enzyme sinapoylglucose:malate sinapoyltransferase (SMT) catalyzes the transfer of the sinapoyl group from sinapoylglucose to (S)-malate, yielding this compound and releasing glucose. bioone.orgwikipedia.orgnih.gov In Arabidopsis mutants lacking SMT activity, there is an accumulation of sinapoylglucose instead of sinapoyl-malate. nih.gov

Sinapate:UDP-Glucose Glucosyltransferase (SGT) Activity and 1-O-Sinapoylglucose Formation

The biosynthesis of sinapoyl malate begins with the activation of sinapic acid. This is achieved through the action of Sinapate:UDP-glucose glucosyltransferase (SGT) , an enzyme that catalyzes the formation of 1-O-sinapoylglucose. researchgate.netlipidmaps.orgdonga.ac.kr This reaction involves the transfer of a glucose molecule from UDP-glucose (uridine diphosphate (B83284) glucose) to the carboxyl group of sinapic acid, forming an energy-rich ester bond. researchgate.netnih.gov

SGT is a key enzyme in the biosynthesis of various sinapate esters, including both sinapoyl malate and sinapoylcholine. lipidmaps.orguniprot.org In Brassica napus, SGT has been purified and characterized, revealing a native molecular weight of 42,500 and a pI of 5. gcirc.org The enzyme exhibits optimal activity at a pH of 6.0 and shows Michaelis-Menten kinetics with Km values of 0.24 mM for UDPG and 0.16 mM for sinapic acid. gcirc.org The enzymatic mechanism for the B. napus SGT has been proposed to follow a random bi-bi model. gcirc.org

Sinapoylglucose:L-Malate Sinapoyltransferase (SMT) – The Terminal Acyltransferase

The final step in the biosynthesis of sinapoyl malate is catalyzed by Sinapoylglucose:L-malate sinapoyltransferase (SMT) . wikipedia.orgontosight.ai This enzyme facilitates the transfer of the sinapoyl group from the energy-rich donor molecule, 1-O-sinapoylglucose, to L-malate, yielding sinapoyl-(S)-malate and free glucose. wikipedia.orgontosight.ai SMT belongs to the serine carboxypeptidase-like (SCPL) family of acyltransferases. nih.govnih.govnih.gov

Substrate Specificity and Kinetic Parameters of SMT

SMT from Raphanus sativus (red radish) has been purified and extensively studied. The enzyme shows an absolute specificity for L-malate as the acyl acceptor. nih.gov While it can utilize other hydroxycinnamic acid-glucose esters as donors, it displays the highest activity with 1-O-sinapoylglucose. nih.gov The relative initial velocities with different donors were found to be 100 for 1-O-sinapoylglucose, 85 for 1-O-feruloylglucose, 45 for 1-O-caffeoylglucose, 26 for 1,2-di-O-sinapoylglucose, and 2.6 for 1-O-(4-coumaroyl)-β-glucose. nih.gov

Kinetic analyses of SMT have revealed complex behavior. The substrate saturation curves are not hyperbolic, with data suggesting substrate activation by sinapoylglucose and substrate inhibition by L-malate. nih.gov For the enzyme from Arabidopsis thaliana, the Km values were determined to be approximately 115 µM for 1-O-sinapoylglucose and 890 µM for L-malate. researchgate.net The dissociation constants (αK) were found to be 3700 µM for 1-O-sinapoylglucose and 12,500 µM for L-malate. researchgate.net

The table below summarizes the kinetic parameters of SMT from different plant sources.

| Enzyme Source | Substrate | Km (mM) | Optimal pH |

| Brassica napus | UDPG | 0.24 | 6.0 |

| Sinapic acid | 0.16 | ||

| Raphanus sativus | 1-Sinapoylglucose | 0.46 | 6.3 |

| L-Malate | 54 |

Data sourced from multiple studies. gcirc.orgresearchgate.net

Proposed Catalytic Mechanisms of SMT, including Acyl-Enzyme Intermediates

The catalytic mechanism of SMT has been a subject of detailed investigation. It is proposed to involve a random sequential bi-bi mechanism, which contrasts with the double displacement (ping-pong) mechanism typical of serine carboxypeptidases. nih.govresearchgate.net This suggests a kinetically preferred pathway where the enzyme first binds to sinapoylglucose. nih.gov The ability of SMT to hydrolyze 1-O-sinapoylglucose to produce free sinapic acid points to the existence of a transient acyl-enzyme intermediate in the catalytic cycle. nih.gov SMT is a member of the serine carboxypeptidase-like (SCPL) protein family, which characteristically possesses a Ser-Asp-His catalytic triad (B1167595). oup.comnih.gov This triad is believed to be central to the acyltransfer reaction, analogous to its role in peptide hydrolysis. uni-halle.de

Role of 1-O-Sinapoylglucose as an Energy-Rich Acyl Donor

The formation of 1-O-sinapoylglucose is a critical activation step in the biosynthesis of sinapoyl esters. nih.gov The β-acetal ester linkage in 1-O-sinapoylglucose possesses a high free energy of hydrolysis. nih.gov This high group transfer potential provides the necessary thermodynamic driving force for the subsequent transacylation reaction catalyzed by SMT, where the sinapoyl moiety is transferred to L-malate. nih.govnih.gov This strategy of using an activated glucose ester as an acyl donor is a recurring theme in plant secondary metabolism. mdpi.com

Related Sinapoyltransferases and Their Metabolic Interconversions

The biosynthesis of sinapoyl malate is part of a broader network of sinapate ester metabolism. db-thueringen.de Several related sinapoyltransferases utilize the same activated donor, 1-O-sinapoylglucose, to synthesize different sinapoyl esters. oup.com

Sinapoylglucose:Choline (B1196258) Sinapoyltransferase (SCT) and Sinapoylcholine Biosynthesis

A prominent example is Sinapoylglucose:choline sinapoyltransferase (SCT) , which catalyzes the formation of sinapoylcholine (sinapine), an abundant antinutritional compound found in the seeds of many Brassicaceae species. nih.govwikipedia.orgnih.gov Similar to SMT, SCT is a member of the serine carboxypeptidase-like family of acyltransferases and utilizes 1-O-sinapoylglucose as the sinapoyl donor, but transfers the acyl group to choline instead of malate. nih.govnih.govnih.gov The systematic name for this enzyme is 1-O-(4-hydroxy-3,5-dimethoxycinnamoyl)-beta-D-glucose:choline 1-O-(4-hydroxy-3,5-dimethoxycinnamoyl)transferase. wikipedia.org The presence of both SMT and SCT highlights the metabolic branching that occurs from the central intermediate, 1-O-sinapoylglucose, leading to the tissue-specific accumulation of different sinapate esters. oup.comnih.gov

Sinapoylcholine Esterase (SCE) Activity

The formation of sinapoyl malate is intricately linked to the metabolism of another major sinapoyl ester, sinapoylcholine (sinapine). During seed germination in plants like Brassica napus, sinapine (B1681761) that accumulated in the seeds is hydrolyzed by the enzyme sinapoylcholine esterase (SCE). colab.ws This enzymatic action releases free sinapic acid and choline. The liberated sinapic acid does not simply accumulate; it is channeled back into the esterification pathway. In young seedlings, this free sinapate is re-esterified, via the intermediate 1-O-sinapoyl-β-glucose, to ultimately form sinapoylmalate. colab.ws This process highlights a key developmental shift in sinapate ester metabolism, moving from sinapine storage in seeds to sinapoylmalate accumulation in vegetative tissues, a conversion critically mediated by SCE activity. colab.ws

Formation of Other Sinapoyl Esters

While sinapoyl malate and sinapoylcholine are often the most prominent sinapoyl esters, plants can synthesize a variety of related compounds. The biosynthesis of these esters is typically dependent on the activated intermediate, 1-O-sinapoyl-β-glucose.

1,2-di-O-sinapoyl-β-glucose: This diacylated glucose molecule is formed through the transfer of a sinapoyl group from one molecule of 1-O-sinapoyl-β-glucose to a second molecule. This reaction is catalyzed by a specific enzyme, 1-O-sinapoyl-β-glucose:1-O-sinapoyl-β-glucose sinapoyltransferase (SST). Interestingly, the enzyme responsible for sinapoyl malate synthesis, sinapoylglucose:malate sinapoyltransferase (SMT), has also been shown to have a side activity that can produce 1,2-di-O-sinapoyl-β-glucose. This compound has been identified in various Brassicaceae species, including Arabidopsis thaliana and Raphanus sativus.

Disinapoylsucrose: Esters of sinapic acid with sucrose (B13894) have also been characterized. Specifically, 3,6′-disinapoylsucrose has been identified as a major active component in the roots of Polygala tenuifolia. Different isomers, such as 3,6'-disinapoylsucrose and 6'-O-sinapoylsucrose, have been detected in varieties of pakchoi (Brassica rapa subsp. chinensis). The precise enzymatic steps leading to the formation of these sucrose esters are less characterized than those for glucose and malate esters.

| Sinapoyl Ester | Precursor(s) | Key Enzyme(s) |

| 1,2-di-O-sinapoyl-β-glucose | 2x 1-O-sinapoyl-β-glucose | SST (AtSST) / SMT (side activity) |

| 3,6′-disinapoylsucrose | Sinapic acid, Sucrose | Not fully characterized |

Metabolic Flux and Network Interconnections

The synthesis of sinapoyl malate is not an isolated pathway but is deeply embedded within the plant's metabolic network. It draws precursors from primary metabolism and engages in significant crosstalk with other major branches of secondary metabolism.

Integration with Primary Metabolism

The biosynthesis of sinapoyl malate is fundamentally dependent on primary metabolites. The pathway begins with the amino acid phenylalanine, a product of the shikimate pathway. Phenylalanine is converted through the general phenylpropanoid pathway to produce sinapic acid. The subsequent esterification steps rely directly on core primary metabolites:

Glucose: Sinapic acid is first activated by reacting with UDP-glucose to form 1-O-sinapoyl-β-glucose. This reaction is catalyzed by the enzyme sinapate 1-glucosyltransferase. This activated glucose ester is the key acyl donor for subsequent transesterification reactions.

Malate: The final step in the formation of sinapoyl-(S)-malate involves the transfer of the sinapoyl group from 1-O-sinapoyl-β-glucose to (S)-malate. This reaction is mediated by the enzyme sinapoylglucose:malate O-sinapoyltransferase (SMT). colab.ws

Metabolic flux analysis helps to quantify the flow of carbon through these interconnected pathways, demonstrating how resources from central carbon metabolism are allocated to the production of these specialized esters. The availability of both glucose and malate directly influences the rate of sinapoyl malate synthesis.

Crosstalk with Other Secondary Metabolic Pathways

The phenylpropanoid pathway is a major hub for the synthesis of thousands of secondary metabolites. Consequently, the flux of intermediates towards sinapoyl malate is in direct competition with, and is regulated alongside, other significant pathways.

Flavonoids: Both sinapoyl esters and flavonoids are derived from the same precursor, 4-coumaroyl-CoA, which is generated from phenylalanine. Therefore, there is inherent competition for this common substrate. Studies on mutants with impaired phenylpropanoid pathways have shown this interplay; for example, mutants with reduced capacity to produce sinapoyl esters often accumulate higher levels of flavonol glycosides. This suggests a regulatory mechanism that can redirect metabolic flux between these two major branches of phenylpropanoid metabolism.

Lignin (B12514952): Lignin, the complex polymer essential for plant cell wall structure, is another major end-product of the phenylpropanoid pathway. colab.ws The monolignols that polymerize to form lignin, specifically coniferyl and sinapyl alcohol, share the same biosynthetic precursors as sinapic acid. This shared origin creates a significant metabolic crosstalk. Perturbations in the lignin biosynthetic pathway have been shown to impact the accumulation of sinapoyl esters, and vice versa. For instance, mutants with altered lignin composition can exhibit changes in their sinapoyl malate content, indicating a coordinated regulation of carbon flux towards either soluble esters or polymer deposition.

Glucosinolates: A notable and complex crosstalk exists between the phenylpropanoid pathway and the tryptophan-derived indole (B1671886) glucosinolate pathway. Research has shown that the accumulation of intermediates in indole glucosinolate biosynthesis can negatively impact the accumulation of phenylpropanoids, including sinapoylmalate. This repression appears to occur at the transcriptional level, affecting early enzymes in the phenylpropanoid pathway like phenylalanine ammonia-lyase (PAL). This interaction demonstrates a sophisticated regulatory network that balances the production of distinct classes of defense and signaling compounds derived from different amino acid precursors.

Occurrence, Distribution, and Accumulation

Developmental Regulation of Accumulation

The accumulation of sinapic acid (S)-malate ester, hereafter referred to as sinapoylmalate, is a highly regulated process, intrinsically linked to the developmental stage of the plant. Its presence and concentration vary significantly from the seed to the mature plant, reflecting its distinct roles during different phases of the plant life cycle. In members of the Brassicaceae family, such as Arabidopsis thaliana and Brassica napus, there is a well-defined metabolic shift from seed-stored sinapate esters to the accumulation of sinapoylmalate in vegetative tissues post-germination. researchgate.net

During seed development and maturation in many Brassicaceae species, the primary stored sinapate ester is sinapoylcholine (sinapine), not sinapoylmalate. nih.govresearchgate.net Sinapoylmalate is largely absent in dry, mature seeds. sci-hub.se The metabolic events leading to sinapoylmalate accumulation are triggered by seed imbibition and germination.

Upon germination, a dedicated enzyme, sinapine (B1681761) esterase, hydrolyzes the stored sinapine to release free sinapic acid and choline (B1196258). researchgate.netnih.gov This liberated sinapic acid then enters a biosynthetic pathway in the developing seedling. It is first converted to 1-O-sinapoyl-β-glucose, which serves as an activated intermediate. researchgate.netnih.gov Subsequently, the enzyme sinapoylglucose:L-malate sinapoyltransferase (SMT) catalyzes the transfer of the sinapoyl group from 1-O-sinapoyl-β-glucose to L-malic acid, forming sinapoylmalate. nih.gov

Research on Brassica napus (oilseed rape) provides a clear illustration of this developmental transition. In dry seeds, sinapine is the dominant sinapate ester. As germination proceeds, the sinapine level dramatically decreases, becoming almost undetectable by the fourth day after sowing. Concurrently, the concentration of sinapoylmalate, which is absent in the dry seed, begins to rise steadily in the cotyledons, peaking around the seventh day of seedling development. sci-hub.se The intermediate, 1-O-sinapoyl-glucose, also shows a transient accumulation, peaking early in the germination process before being consumed for sinapoylmalate synthesis. sci-hub.se This tightly regulated sequence ensures the conversion of the seed-specific storage compound into a photoprotective agent needed by the young seedling. researchgate.netsci-hub.se

Table 1: Developmental Changes of Sinapate Esters in Brassica napus Cotyledons During and After Germination

This table shows the mean metabolite levels (nmol/cotyledon pair) in wild-type Brassica napus from dry seed (0 days) to 14 days after sowing (DAS).

Data sourced from a study on Brassica napus, showing the conversion of sinapine to sinapoylmalate in cotyledons during germination and early seedling growth. sci-hub.se

Following its initial synthesis during germination, sinapoylmalate accumulates in the epidermal cells of cotyledons and leaves, where it functions as a key UV-B protectant. nih.gov Its accumulation is not static but changes throughout the life of the plant.

In young, developing seedlings of Arabidopsis thaliana, the biosynthesis of sinapoylmalate is robust. Studies have shown that the expression of genes essential for its synthesis, such as FERULATE-5-HYDROXYLASE (F5H), is active and parallels the accumulation of the compound in young seedlings. nih.gov The concentration of sinapoylmalate generally increases as the plant grows and develops its rosette leaves. nih.gov

Research tracking the sinapoylmalate content in the rosettes of wild-type Arabidopsis thaliana over several weeks reveals a dynamic pattern. The levels increase significantly from the first week of growth, reaching a peak concentration in the subsequent weeks. While there can be some fluctuation, the general trend shows a sustained high level of sinapoylmalate in the leaves of mature, vegetative plants. For instance, one study documented an increase from approximately 15 nmol/plant at week 1 to over 120 nmol/plant by week 5. nih.gov Although the transcript of the key enzyme F5H may be less abundant in fully mature leaves compared to young, expanding leaves, the compound itself remains a significant component of the leaf's secondary metabolite profile. nih.govoup.com

Table 2: Accumulation of Sinapoylmalate in Arabidopsis thaliana Rosettes During Development

This table shows the sinapoylmalate content (nmol/plant) in whole rosettes of wild-type Arabidopsis thaliana at different time points after germination.

Data adapted from a study on Arabidopsis thaliana, illustrating the accumulation trend of sinapoylmalate in rosette leaves throughout plant development. nih.gov

Molecular and Cellular Functions

Photoprotective Role: UV-B Screening Mechanism

Sinapoyl malate (B86768), an ester of sinapic acid, is a crucial metabolite in plants, particularly species like Arabidopsis thaliana, where it functions as a primary endogenous sunscreen. nih.govacs.org It is synthesized via the phenylpropanoid pathway and accumulates in the vacuoles of epidermal cells. acs.orgmdpi.com In this location, it effectively absorbs harmful ultraviolet-B (UV-B) radiation before it can penetrate deeper into the leaf and damage sensitive photosynthetic tissues in the mesophyll. mdpi.comresearchgate.net The efficacy of sinapoyl malate as a UV filter is rooted in its specific molecular structure and resulting photophysical properties, which allow it to absorb high-energy photons and dissipate this energy safely. mdpi.comresearchgate.net

Sinapoyl malate and its related sinapate esters are highly efficient at absorbing light across a broad range of the UV spectrum, particularly the high-energy UV-B region (280–315 nm). researchgate.netmdpi.com The absorption profile also extends into the UVA region (315-400 nm). mdpi.com This broad absorption is a key feature of its protective role. researchgate.net Studies using ultraviolet spectroscopy on jet-cooled sinapoyl malate revealed an unusually broad absorption spectrum, extending over 1000 cm⁻¹ in the UV-B range. researchgate.netacs.orgnih.gov This characteristic is vital for a sunscreen, as it ensures protection against a wider band of incoming radiation. The strong absorption is attributed to the ππ* electronic transition within the sinapoyl chromophore. acs.orgnih.gov

Table 1: UV Absorption Properties of Sinapoyl Malate and Related Compounds

| Compound | Maximum Absorbance (λmax) | Spectral Range | Key Feature | Reference |

| Sinapoyl Malate | ~330 nm | UV-B, extending to UV-A | Anomalous spectral broadening | mdpi.comacs.orgnih.gov |

| Ethyl Sinapate | ~335 nm | UV-B, UV-A | Isomer-specific photochemistry | mdpi.com |

| Sinapic Acid | ~325 nm | UV-B | Serves as chromophore model | acs.orgnih.gov |

This table is interactive. Click on the headers to sort the data.

Upon absorbing a UV photon, the sinapoyl malate molecule must quickly and safely dissipate the excess energy to avoid photochemical reactions that could produce damaging radicals. The primary mechanism for this energy dissipation is an efficient and ultrafast non-radiative decay pathway. mdpi.comacs.org This process is dominated by a trans-to-cis photoisomerization around the molecule's carbon-carbon double bond. nih.govmdpi.com

After photoexcitation to the ¹ππ* state, the molecule undergoes internal conversion along the isomerization coordinate. acs.org This structural change from the trans isomer to the cis isomer occurs within picoseconds (ps), effectively converting the electronic energy into vibrational energy, which is then dissipated as heat. nih.govacs.org This rapid, sub-picosecond process outcompetes other potentially harmful decay pathways, such as fluorescence or intersystem crossing to triplet states, making it a highly effective photoprotective mechanism. tandfonline.com The resulting cis isomer is stable and long-lived. nih.govresearchgate.net

The remarkable UV-B screening capability of sinapoyl malate is deeply rooted in its quantum mechanical properties. researchgate.netnih.gov The significant spectral broadening observed even under the cold, isolated conditions of a supersonic jet suggests that this feature is an intrinsic property of the molecule, not just a result of environmental interactions. acs.orgnih.gov

This anomalous broadening is thought to arise from the mixing of the bright V (¹ππ) electronic state, which is responsible for the strong UV absorption, with a lower-lying, "dark" ¹nπ state. researchgate.netacs.orgnih.gov Ab initio calculations indicate that the presence of the electron-rich malate side chain induces unique charge-transfer characteristics in this ¹nπ* state. researchgate.netacs.orgnih.gov This state-mixing, combined with a high density of vibrational states (long vibronic progressions) and the molecule's conformational flexibility, contributes to the broad, continuous absorption band. acs.orgnih.gov This ensures that a wide range of UV-B photon energies can be effectively captured, a feature that makes sinapoyl malate an ideal natural sunscreen. acs.orgnih.gov

Sinapoyl malate is strategically localized within plants to maximize its protective effect. It accumulates in high concentrations within the vacuoles of the epidermal cells, the outermost layer of leaves. mdpi.comresearchgate.net This positioning creates a filter that shields the underlying chlorophyll-containing mesophyll cells, where the critical machinery of photosynthesis resides. mdpi.comresearchgate.net

By absorbing UV-B radiation in the epidermis, sinapoyl malate prevents these high-energy photons from reaching and damaging key photosynthetic components like photosystem II and DNA. nih.gov Studies on Arabidopsis thaliana mutants unable to synthesize sinapate esters have shown them to be hypersensitive to UV-R exposure, confirming the essential role of these compounds in UV tolerance. acs.org The accumulation of sinapoyl malate allows the plant to safely acclimate to varying levels of UV exposure in its environment. nih.gov

A crucial attribute for any effective sunscreen is photostability—the ability to withstand prolonged light exposure without significant degradation. Sinapoyl malate exhibits high photostability, largely due to the efficiency of its trans-to-cis isomerization pathway for energy dissipation. researchgate.netmdpi.com While this process forms a cis-isomer photoproduct, this pathway is largely reversible and allows the molecule to undergo many absorption-dissipation cycles. acs.orgmdpi.com Studies have shown only a minor reduction in absorbance after extended irradiation, which is attributed to the formation of the cis-isomer that has a lower extinction coefficient. mdpi.com

The photostability of various synthetic derivatives of sinapoyl malate has also been investigated. Studies on sinapoyl L-dimethyl malate, sinapoyl L-diethyl malate, and sinapoyl L-di-t-butyl malate found that the ultrafast trans-to-cis isomerization deactivation pathway is remarkably conserved, even with increasing molecular complexity and steric hindrance from the added chemical groups. nih.govresearchgate.net This suggests that the core sinapate structure is robust and can be chemically modified to enhance other properties without compromising its fundamental photoprotective dynamics. nih.govresearchgate.net

While highly photostable, prolonged exposure of sinapoyl malate to solar radiation can lead to the formation of several degradation products. acs.orgnih.gov These have been identified using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) coupled with infrared ion spectroscopy (IRIS). acs.orgnih.gov

The major degradation pathways identified under simulated solar radiation are:

Trans-to-cis isomerization : As the primary photophysical process, this leads to the accumulation of the cis-isomer of sinapoyl malate. acs.orgnih.gov

Ester cleavage : The ester bond linking the sinapic acid and malate moieties can break (hydrolyze), yielding sinapic acid as a product. acs.orgnih.gov Irradiation appears to significantly accelerate this process. acs.org

Esterification reactions : Further reactions can occur, for instance, with the methanol (B129727) solvent used in some experimental setups, leading to esterified products. acs.orgnih.gov

Table 2: Major Degradation Products of Sinapoyl Malate Under Solar Irradiation

| Degradation Pathway | Product(s) | m/z (mass-to-charge ratio) | Analytical Method | Reference |

| Isomerization | cis-Sinapoyl malate | 363 ([M+Na]⁺) | LC-MS, IRIS | acs.orgnih.gov |

| Ester Cleavage | Sinapic acid | 247 ([M+Na]⁺ for C₁₁H₁₂O₅) | LC-MS, IRIS | acs.orgnih.gov |

| Dimerization | Sinapic acid dimer | 471 | LC-MS/MS | acs.org |

| Esterification | Methylated sinapoyl malate | 377, 391 | LC-MS, IRIS | acs.orgnih.gov |

This table is interactive. Click on the headers to sort the data.

of Sinapic Acid (S)-malate Ester

Antioxidant and Radical Scavenging Activities

This compound, a prominent member of the p-hydroxycinnamic acid family, demonstrates significant antioxidant properties. nih.govnih.gov Like its parent compound, sinapic acid, and other related esters, it is recognized as a potent antioxidant agent. nih.gov These compounds function by scavenging free radicals and other oxidizing agents that are generated during metabolic processes. nih.gov The accumulation of these reactive oxygen species (ROS) can lead to oxidative stress, a condition associated with numerous diseases. nih.govnih.gov The antioxidant function of this compound and similar phenolic compounds is crucial in mitigating the harmful effects of these reactive species. nih.gov

The antioxidant potential of these molecules is largely attributed to their chemical structure, particularly the hydroxyl group on the phenyl ring, which can donate a hydrogen atom to neutralize free radicals. nih.govnih.gov The presence of two methoxy (B1213986) groups on the phenyl ring of the sinapate moiety further enhances this radical scavenging activity. nih.govnih.gov

Mechanisms of Radical Scavenging

The primary mechanisms by which sinapic acid and its derivatives exert their antioxidant effects include Hydrogen Atom Transfer (HAT) and Radical Adduct Formation (RAF). researchgate.netresearchgate.net In the HAT mechanism, the phenolic antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. nih.gov Theoretical studies on sinapic acid, the precursor to sinapoyl malate, indicate that the RAF mechanism is kinetically and thermodynamically more favorable than HAT at physiological pH. researchgate.netresearchgate.net In the RAF mechanism, the free radical adds to the aromatic ring of the antioxidant molecule. researchgate.net

Another possible mechanism is Single Electron Transfer (SET), which becomes more significant at higher pH levels where the phenolic hydroxyl group is deprotonated, forming a phenolate (B1203915) anion. researchgate.netresearchgate.net This anion can readily donate an electron to a radical species. researchgate.net While these mechanisms have been studied in detail for the parent sinapic acid, they are fundamental to the antioxidant action of its esters, including sinapoyl malate, due to the shared sinapate core structure. nih.govresearchgate.netresearchgate.net

Scavenging of Specific Radicals

This compound is part of a class of compounds known for scavenging a variety of specific and harmful reactive species. nih.govnih.gov While much of the specific quantitative data comes from studies on its precursor, sinapic acid, these activities are indicative of the potential of its derivatives.

Hydroxyl (•OH): The hydroxyl radical is an extremely reactive and damaging ROS. Sinapic acid has been demonstrated to be an effective scavenger of •OH radicals, showing superior activity compared to the standard antioxidant ascorbic acid in some tests, with a reported IC50 value of 3.80 mM. nih.gov

Hydroperoxyl (•OOH): Sinapic acid is known to possess hydroperoxyl radical scavenging activity. nih.gov Studies indicate that the reaction proceeds primarily through the transfer of a hydrogen atom from the phenolic hydroxyl group. researchgate.net

Nitric Oxide (•NO): Sinapic acid has been reported as an efficient scavenger of nitric oxide radicals. nih.gov This activity is significant as excess •NO can contribute to cellular damage.

Superoxide (B77818) Anion (O2•−): The superoxide anion is another key ROS in biological systems. Sinapic acid has demonstrated notable O2•− scavenging activity, with reported IC50 values of 17.98 mM in one study and 90 mM in another, highlighting its role in mitigating this radical. nih.gov

Reviews on sinapic acid and its derivatives often detail their efficacy in scavenging these and other free radicals, underscoring the broad protective functions of this class of compounds. nih.gov

Comparative Antioxidant Efficacy with Related Phenolic Compounds

The antioxidant activity of sinapoyl malate and its analogue, sinapoyl glucose, has been found to be comparable to that of conventional synthetic antioxidants such as butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and Trolox. nih.govresearchgate.net When compared to other naturally occurring hydroxycinnamic acids, the efficacy can vary based on the specific radical and the assay method used.

Studies on the parent compound, sinapic acid, show that its antioxidant capacity is generally considered to be lower than that of caffeic acid but higher than p-coumaric acid. nih.govnih.gov In terms of inhibiting lipid peroxidation, the order of efficacy has been reported as sinapic acid > caffeic acid > ferulic acid. nih.gov The additional methoxy groups on the phenyl ring of sinapic acid, compared to ferulic and p-coumaric acids, play a significant role in its antioxidant potential. nih.govmdpi.com

Table 1: Comparative Antioxidant Activity (IC50) of Sinapic Acid and Related Compounds Note: Data primarily reflects the activity of the parent compound, sinapic acid, as specific IC50 values for this compound are not widely available.

| Compound/Radical | Hydroxyl Radical (•OH) | Superoxide Anion (O2•−) | AAPH-induced Hemolysis |

|---|---|---|---|

| Sinapic Acid | 3.80 mM nih.gov | 17.98 mM / 90 mM nih.gov | 4.5 μM nih.gov |

| Ascorbic Acid (Standard) | 5.56 mM nih.gov | - | - |

| Trolox (Standard) | - | 7.24 mM nih.gov | - |

| Ferulic Acid | - | - | 6.8 μM nih.gov |

| Caffeic Acid | - | - | 7.2 μM nih.gov |

Roles in Plant Development and Stress Responses

Influence on Seed Germination and Seedling Growth

Sinapic acid and its esters, including this compound, play integral roles in the developmental processes of plants, particularly during seed germination and early seedling growth. nih.govgoogle.com During the germination of Brassica napus (rapeseed), for instance, the seed-specific ester sinapine (B1681761) is converted to sinapoyl malate, which then accumulates in the cotyledons of the developing seedling. researchgate.net

Research using Arabidopsis thaliana has demonstrated that exogenous application of the precursor, sinapic acid, directly influences these early growth stages in a dose-dependent manner. nih.govresearchgate.net Low concentrations have a stimulatory effect, while high concentrations are inhibitory. google.comresearchgate.net This suggests that the metabolic flux through the sinapate ester pathway is tightly regulated to support proper plant development. nih.gov The application of sinapic acid not only affects growth but also induces the accumulation of its downstream esters, including sinapoyl malate. nih.govgoogle.com

Detailed research findings include:

Seed Germination: Treatment with sinapic acid at concentrations between 0.1 mM and 1.0 mM promoted the germination of Arabidopsis seeds. nih.govresearchgate.net A concentration of 0.5 mM resulted in a ~9.2% increase in the germination rate compared to the control. nih.govresearchgate.net

Root Growth: Sinapic acid was found to promote root growth. At a concentration of 0.5 mM, it led to an approximate 44% increase in root length in Arabidopsis seedlings after 8 days of growth. nih.govresearchgate.net

These findings highlight the importance of this compound and its metabolic precursors in modulating key aspects of early plant life.

Table 2: Effect of Exogenous Sinapic Acid (Precursor) on Arabidopsis thaliana Germination and Growth

| Parameter | Concentration of Sinapic Acid | Observation | Source |

|---|---|---|---|

| Seed Germination Rate | 0.5 mM | ~9.2% increase vs. control | nih.govresearchgate.net |

| Root Length | 0.5 mM | ~44% increase vs. control (at 8 days) | nih.govresearchgate.net |

| Seedling Fresh Weight | 0.5 mM | ~20% increase vs. control (at 20 days) | nih.govresearchgate.net |

| Seed Germination | > 0.5 mM | Inhibition observed | google.com |

Regulation of Root Architecture

This compound, along with other sinapate esters, is found in various plant tissues, including the roots. researchgate.net While direct studies pinpointing the exclusive role of sinapoyl-(S)-malate in regulating lateral root generation or primary root growth inhibition are not extensively detailed, its presence and accumulation in roots suggest a functional role in root system architecture and adaptation to the soil environment. researchgate.net The biosynthesis and accumulation of phenylpropanoids, including sinapate esters, are integral to plant development and responses to environmental cues that invariably affect root growth.

Modulation of Stomatal Closure under UV-B Irradiation

This compound is a key player in the plant's response to ultraviolet-B (UV-B) radiation, particularly in regulating stomatal aperture. nih.govresearchgate.net Stomata, the pores on the leaf surface, control gas exchange and water loss. Their closure is a critical protective mechanism against various stresses, including UV-B.

Research on Arabidopsis thaliana has shown that sinapate esters, including sinapoyl malate, are induced by UV-B light and are involved in mediating stomatal closure. nih.gov Studies using mutants deficient in the sinapate ester biosynthesis pathway have provided significant insights. For example, the sng1 (sinapoylglucose accumulator 1) mutant, which is unable to convert sinapoylglucose to sinapoylmalate, exhibits smaller stomatal apertures under both normal and UV-B light conditions compared to wild-type plants. nih.gov This suggests a complex regulatory role for sinapate esters in stomatal function. nih.gov The accumulation of sinapoyl malate itself is induced by UV-B irradiation in wild-type plants. nih.gov

Regulation of Nitric Oxide (NO) and Hydrogen Peroxide (H₂O₂) Pathways

The process of UV-B-induced stomatal closure is mediated by complex signaling pathways involving reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and nitric oxide (NO). nih.gov Sinapate ester metabolism has been shown to influence these pathways.

In the sng1 mutant, which cannot synthesize sinapoyl malate, the levels of ROS and NO in guard cells are higher than in wild-type plants under both normal light and UV-B irradiation. nih.gov This suggests that a disruption in sinapate metabolism leads to an accumulation of these signaling molecules, which are known to promote stomatal closure. nih.gov Conversely, it is hypothesized that sinapoylglucose and other sinapate esters may promote UV-B-induced stomatal closure, while free sinapic acid inhibits the ROS-NO pathway. nih.gov

Influence on Cytosolic Ca²⁺ Accumulation

Cytosolic calcium (Ca²⁺) is a crucial second messenger in stomatal signaling. An increase in cytosolic Ca²⁺ concentration in guard cells is a common step leading to stomatal closure. The regulation of this Ca²⁺ influx is tied to the NO and H₂O₂ pathways.

In line with the increased levels of ROS and NO, the sng1 mutant also shows higher levels of cytosolic Ca²⁺ in its guard cells compared to the wild type. nih.gov This indicates that the disturbance in sinapate metabolism, specifically the lack of sinapoyl malate, leads to an upregulation of the signaling cascade that includes Ca²⁺ accumulation, ultimately promoting stomatal closure. nih.gov It is proposed that sinapic acid inhibits the pathway that regulates UV-B-induced cytosolic Ca²⁺ accumulation. nih.gov

Interplay with Malate Accumulation

Malate is a key osmolyte in guard cells, and its concentration plays a direct role in regulating stomatal aperture. A decrease in malate levels contributes to the loss of turgor pressure in guard cells, leading to stomatal closure.

UV-B irradiation induces the accumulation of both sinapoyl malate and malate in wild-type Arabidopsis plants. nih.gov However, this induction is absent in the sng1 mutant, which cannot produce sinapoyl malate. nih.gov Interestingly, the external application of malate was found to reduce UV-B-induced stomatal closure in wild-type, brt1 (a mutant deficient in an earlier step of sinapate ester synthesis), and sng1 plants. nih.gov This suggests a feedback mechanism where malate levels can influence the extent of stomatal closure.

Table 1: Stomatal Aperture and Signaling Molecules in Arabidopsis thaliana Mutants under UV-B Irradiation

| Plant Line | Stomatal Aperture (vs. WT) | Sinapoyl Malate (SM) Accumulation (UV-B induced) | Malate Accumulation (UV-B induced) | Guard Cell ROS, NO, and Cytosolic Ca²⁺ Levels (vs. WT) |

| Wild-Type (WT) | Normal | Yes | Yes | Normal |

| sng1 Mutant | Smaller | No | No | Higher |

| brt1 Mutant | Smaller | Yes | Yes | Not specified |

This table summarizes findings from studies on Arabidopsis thaliana, highlighting the role of sinapoyl malate in stomatal regulation. nih.gov

Response to Abiotic Stresses

This compound is an important component of the plant's defense arsenal (B13267) against a variety of abiotic stresses, extending beyond its role as a UV-B protectant. nih.govoup.com

UV-B Radiation: As a primary function, sinapoyl malate acts as a "sunscreen" by absorbing harmful UV-B radiation, thereby protecting cellular components like DNA and proteins from damage. acs.orgresearchgate.net Its accumulation is a key acclimation response to UV-B exposure. researchgate.net

Drought: There is evidence suggesting an association between sinapoyl malate and drought tolerance in plants. oup.com The accumulation of this and other secondary metabolites is considered an adaptive mechanism during drought episodes. oup.com

Nitrogen Deficiency: Plant responses to nutrient limitations, such as nitrogen deficiency, involve significant changes in metabolism. Transcriptomic analyses in Arabidopsis have revealed that genes involved in the phenylpropanoid pathway, which synthesizes precursors for sinapoyl malate, are regulated in response to nitrogen availability. arabidopsis.org

Low Temperature: The accumulation of phenolic compounds, including sinapate esters, is a general response to low-temperature stress, contributing to the plant's ability to withstand cold conditions. nih.gov

Involvement in Biotic Stress Responses

The phenylpropanoid pathway, which produces sinapic acid and its esters, plays a crucial role in plant defense against pathogens. nih.gov

Pathogen Defense: An increased accumulation of sinapic acid and its derivatives has been observed in plants infested with fungal pathogens like Fusarium graminearum. nih.gov This response is often associated with the reinforcement of cell walls, creating a physical barrier to pathogen invasion. nih.gov

Priming for Defense: Treatment of plants with priming agents like β-aminobutyric acid (BABA) can lead to an enhanced defensive capacity. BABA treatment has been shown to stimulate the production of sinapic acid and its ester, sinapoyl malate. frontiersin.org This suggests that the accumulation of sinapoyl malate is part of a primed state that prepares the plant for a more robust and rapid defense response upon pathogen attack. frontiersin.org In contrast, infection with certain pathogens like Pseudomonas syringae pv tomato (PstAvrRpt2) can lead to a depletion of these compounds. frontiersin.org

Regulation of Lignin (B12514952) Biosynthesis

This compound, commonly known as sinapoyl malate, is a significant soluble phenylpropanoid accumulated in the leaf epidermis of plants like Arabidopsis thaliana. While its primary role is often cited as UV protection, its biosynthetic pathway is intricately linked with that of lignin, a complex polymer essential for structural support in vascular plants. This connection means that the regulation and synthesis of sinapoyl malate can have direct consequences on the composition and quantity of lignin.

Impact on Lignin Monomer Composition (Syringyl Lignin)

The biosynthesis of sinapoyl malate shares precursors with the synthesis of monolignols, the building blocks of lignin. Specifically, it is closely tied to the pathway producing sinapyl alcohol, the precursor to syringyl (S) lignin. Research using mutants of Arabidopsis thaliana has demonstrated that disruption of genes in the shared pathway affects both sinapoyl malate accumulation and S-lignin content.

Mutants deficient in the enzyme Caffeic acid O-methyltransferase (COMT), such as the Atomt1 mutant, exhibit a significant reduction in sinapoyl malate levels. nih.gov Concurrently, the lignin in these mutants completely lacks S units and instead incorporates their precursors, 5-hydroxyguaiacyl (5-OH-G) units. nih.govnih.govplos.org This demonstrates that COMT is a critical enzymatic step for both sinapoyl malate and S-lignin synthesis.

Similarly, the ferulic acid-5-hydroxylase 1 (fah1) mutant, which lacks a key enzyme for producing S-lignin precursors, is also deficient in sinapoyl malate. oup.compnas.org This dual deficiency underscores the shared metabolic flux. Further evidence comes from studies on cytochrome b5 (CB5) proteins, which are necessary for the function of P450 enzymes like F5H. Disruption of a specific CB5 isoform, AtCB5D, leads to a ~70% reduction in leaf sinapoyl esters and a 69% decrease in stem S-lignin subunits, while guaiacyl (G) lignin subunits see a slight increase. researchgate.net This inverse relationship between S-lignin and G-lignin levels in mutants highlights how a bottleneck in the S-lignin branch of the pathway can divert metabolic intermediates towards the G-lignin branch.

| Mutant Gene | Enzyme Affected | Effect on Sinapoyl Malate | Effect on Syringyl (S) Lignin | Reference |

|---|---|---|---|---|

| Atomt1 | Caffeic acid O-methyltransferase (COMT) | Two-fold reduction | Lacking S units; increased 5-hydroxyguaiacyl units | nih.gov |

| fah1 | Ferulic acid 5-hydroxylase (F5H) | Deficient | Deficient | oup.compnas.org |

| cb5d-1 | Cytochrome b5D (AtCB5D) | ~70% reduction | 69% decrease in S-lignin subunits | researchgate.net |

Interactions with Lignin Biosynthetic Enzymes

The synthesis of sinapoyl malate is not just parallel to but interactive with the enzymatic machinery of lignin production. Key enzymes are shared between the pathways leading to soluble phenolic esters and the lignin polymer.

Caffeic acid O-methyltransferase (COMT): This enzyme is pivotal in methylating the precursors of S-lignin. In comt1 mutants, the lack of COMT activity not only prevents the formation of S-lignin and reduces sinapoyl malate but also leads to the accumulation of upstream intermediates like 5-OH-feruloyl malate. nih.govnih.gov This indicates that the substrates are diverted from the main pathway. Furthermore, the Atomt1 mutation was observed to cause a deregulation in the expression of other genes involved in monolignol biosynthesis. nih.gov

Ferulate 5-hydroxylase (F5H): As a cytochrome P450 enzyme, F5H catalyzes a key hydroxylation step required for S-lignin synthesis. pnas.org Its function is supported by accessory proteins like cytochrome b5. researchgate.net The enzyme acts on guaiacyl intermediates, and its activity is essential for providing the substrate for COMT, thereby channeling metabolites toward both S-lignin and sinapoyl malate. pnas.org

Sinapoylglucose:malate sinapoyltransferase (SMT): This enzyme catalyzes the final step in the synthesis of sinapoyl malate, transferring the sinapoyl group from 1-O-sinapoyl-β-d-glucose to L-malate. oup.com While specific to sinapoyl malate synthesis, its activity depends entirely on the upstream production of its substrate, sinapoyl glucose, which is a product of the shared phenylpropanoid pathway. Therefore, the regulation of lignin biosynthetic enzymes directly controls the availability of substrate for SMT.

Evidence also suggests that lignin biosynthetic enzymes may form multi-enzyme complexes, or "metabolons," which can channel intermediates efficiently from one active site to the next. researchgate.net This metabolic channeling would further intertwine the regulation of sinapoyl malate and lignin biosynthesis.

Interactions with Plant Hormones

Modulation of Abscisic Acid (ABA) Homeostasis

Research has revealed a functional link between sinapate esters, including sinapoyl malate, and the homeostasis of the plant hormone abscisic acid (ABA), particularly during seed germination and stress responses. nih.gov ABA is a key regulator of seed dormancy and germination, as well as plant responses to abiotic stress.

Studies using Arabidopsis thaliana have shown that exogenous application of sinapic acid, the precursor to sinapoyl malate, can interfere with ABA-mediated processes. Specifically, sinapic acid was found to affect the catabolism (breakdown) of ABA. nih.gov This interference resulted in reduced levels of active ABA and a corresponding increase in the level of ABA-glucose ester (ABA-GE), an inactive, conjugated form of the hormone. nih.gov By promoting the inactivation of ABA, sinapic acid and its derivatives can alleviate ABA-induced inhibition of seed germination.

Further evidence for this interaction comes from genetic studies. Mutants that are deficient in the synthesis of sinapate esters, such as sinapoylglucose accumulator 2 (sng2) and bright trichomes 1 (brt1), display a heightened sensitivity to the inhibitory effects of ABA during germination compared to wild-type plants. nih.gov Conversely, in mutants with impaired ABA synthesis (aba2) or signaling (abi3), treatment with sinapic acid led to increased expression of genes involved in the metabolism of other sinapate esters, such as sinapoylcholine. nih.gov This suggests a reciprocal regulatory relationship between the two pathways. The accumulation of an inactive ABA catabolite has also been observed alongside an increase in a sinapoyl derivative in plants treated with a biostimulant, supporting the hypothesis that the sinapate pathway modulates hormonal pathways. researchgate.net

| Condition | Observation | Proposed Mechanism/Conclusion | Reference |

|---|---|---|---|

| Exogenous sinapic acid application | Reduced levels of active ABA; increased levels of inactive ABA-glucose ester. | Sinapic acid affects ABA catabolism, promoting its inactivation. | nih.gov |

| Mutants with deficient sinapate ester synthesis (sng2, brt1) | Increased sensitivity to ABA during germination. | Endogenous sinapate esters normally counteract ABA-mediated inhibition. | nih.gov |

| Sinapic acid treatment of ABA-deficient mutants (aba2, abi3) | Increased expression of sinapoylcholine metabolism genes. | Reciprocal regulation exists between ABA signaling and sinapate ester metabolism. | nih.gov |

Other Proposed Cellular Mechanisms

Molecular Interactions Affecting Cellular Signaling Pathways

Beyond its role in lignin synthesis and ABA interaction, sinapoyl malate is involved in broader cellular signaling networks, particularly in response to environmental cues like UV radiation and stress.

As a primary UV-B absorbing compound in the leaf epidermis of Arabidopsis, sinapoyl malate is a key component of the plant's photoprotective mechanism. oup.comnih.gov Its synthesis is itself part of a signaling cascade initiated by UV-B photoreceptors. This positions sinapoyl malate not just as a passive shield, but as an output of a specific environmental signaling pathway.

The regulation of its synthesis is also tied to other signaling molecules. For instance, nitric oxide (NO), a versatile signaling molecule involved in plant defense and stress responses, has been shown to activate the phenylpropanoid pathway. oup.com Studies on nitrate (B79036) reductase-deficient Arabidopsis mutants, which have impaired NO production, showed that the synthesis of sinapoyl malate was compromised. oup.com This suggests that NO-dependent signaling pathways can modulate the flux towards sinapoyl malate production.

Furthermore, interactions with general signaling regulators like 14-3-3 proteins have been reported. These proteins act as scaffolds and modulators in a vast number of signaling pathways. Research has indicated that 14-3-3 proteins can affect the production of sinapoyl derivatives during drought stress in Arabidopsis, linking this metabolic pathway to the central stress-response machinery of the cell. researchgate.net

Effects on Mitochondrial Function

Research specifically detailing the effects of This compound on the Sirt3/SOD2 signaling pathway in cellular models is not available in the current body of scientific literature. However, studies on its parent compound, sinapic acid (SA) , provide valuable insights into its potential role in modulating mitochondrial function, particularly through this pathway.

In cellular models of cardiac hypertrophy using neonatal rat cardiomyocytes, sinapic acid has been shown to exert protective effects by activating the mitochondrial deacetylase Sirtuin 3 (Sirt3) and its downstream target, Superoxide Dismutase 2 (SOD2). Cardiac hypertrophy is often associated with increased oxidative stress and mitochondrial dysfunction.

Studies have demonstrated that in hypertrophic cardiomyocytes, the expression of Sirt3 is decreased, leading to an increase in the acetylation of SOD2 at lysine (B10760008) 122. Acetylation of SOD2 inhibits its antioxidant activity. Treatment with sinapic acid was found to reverse these effects by increasing the expression of Sirt3. The subsequent Sirt3-mediated deacetylation of SOD2 enhances its ability to scavenge mitochondrial reactive oxygen species (ROS), thereby mitigating oxidative stress and protecting mitochondrial function.

The protective effects of sinapic acid were significantly diminished when Sirt3 was silenced in the cardiomyocytes, confirming that the Sirt3/SOD2 signaling pathway is a key mediator of its beneficial actions. These findings highlight that sinapic acid is a potent activator of the Sirt3/SOD2 axis, which is crucial for maintaining mitochondrial homeostasis under conditions of cellular stress.

Research Findings on Sinapic Acid's Effect on Sirt3/SOD2 Pathway

| Cellular Model | Treatment | Key Findings | Reference |

| Phenylephrine (PE)-induced hypertrophic neonatal rat cardiomyocytes | Sinapic Acid (SA) | Increased expression of Sirt3. | |

| Phenylephrine (PE)-induced hypertrophic neonatal rat cardiomyocytes | Sinapic Acid (SA) | Decreased acetylation of SOD2 at K122. | |

| Phenylephrine (PE)-induced hypertrophic neonatal rat cardiomyocytes | Sinapic Acid (SA) | Inhibitory effects on hypertrophy were abrogated by Sirt3 silencing. |

Analytical and Characterization Methodologies

Extraction and Isolation Techniques from Biological Matrices

The initial and most critical step in the analysis of sinapoyl malate (B86768) is its efficient extraction from plant tissues. The most prevalent method is hydro-alcoholic liquid/solid extraction, which utilizes solvents such as ethanol or methanol (B129727) mixed with water. For instance, 80% aqueous methanol has been successfully used to extract sinapoyl malate from Arabidopsis thaliana plantlets. Another common solvent system involves acetonitrile and water, sometimes with the addition of 0.1% formic acid, to effectively extract polar metabolites, including sinapoyl malate, from plant cotyledons rsc.org.

The choice of solvent is crucial, as it affects the solubility and stability of the target compound. For example, studies on sinapic acid derivatives have shown that using 70% (v/v) ethanol can be highly efficient for their extraction colostate.edu. The extraction process is often followed by purification steps to remove interfering substances. Adsorption chromatography is a conventional and effective method for purifying sinapic acid and its esters from crude extracts, although it can be time- and cost-intensive.

Chromatographic Separation Methods

Chromatography is indispensable for separating sinapoyl malate from other metabolites in plant extracts prior to its detection and characterization.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is the cornerstone for the analysis of sinapoyl malate. Reversed-phase chromatography is the most common approach.

Detailed research findings have established specific conditions for the optimal separation of sinapoyl malate. A frequently used setup includes a C18 reversed-phase column, such as the Waters Acquity UPLC HSS T3, which is known for its performance with polar compounds nih.govacs.org. Separation is typically achieved using a gradient elution method with a binary solvent system. Common mobile phases are water (solvent A) and methanol (solvent B), both acidified with 0.1% formic acid to improve peak shape and ionization efficiency for mass spectrometry nih.gov. A typical linear gradient might start with a high concentration of aqueous solvent (e.g., 95% A) and progressively increase the organic solvent concentration (e.g., to 95% B) over a period of 12-15 minutes nih.gov. This method effectively separates sinapoyl malate from its isomers and other related phenylpropanoids.

Interactive Data Table: Typical HPLC Parameters for Sinapoyl Malate Analysis

| Parameter | Value | Reference |

|---|---|---|

| System | Bruker Elute HPLC | nih.gov |

| Column | Waters Acquity UPLC HSS T3 (C18), 2.1 x 150 mm, 1.8 µm | nih.govacs.org |

| Mobile Phase A | Water with 0.1% Formic Acid | nih.gov |

| Mobile Phase B | Methanol with 0.1% Formic Acid | nih.gov |

| Flow Rate | 0.4 mL/min | nih.govacs.org |

| Column Temperature | 40 °C | nih.govacs.org |

| Injection Volume | 2 µL | nih.govacs.org |

| Gradient | Linear gradient from 5% B to 95% B over 15 min | nih.gov |

Gas Chromatography (GC) is not a standard method for the direct analysis of sinapoyl malate. The compound's high polarity, low volatility, and thermal instability make it unsuitable for direct GC analysis, as it would likely decompose at the high temperatures required for vaporization.

However, GC analysis could be theoretically possible for its derivatives or metabolites after a chemical modification process known as derivatization. This process modifies the analyte to increase its volatility and thermal stability. For a molecule like sinapoyl malate, which contains hydroxyl and carboxylic acid functional groups, silylation is a common derivatization technique. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) could be used to replace the active hydrogens on the hydroxyl and carboxyl groups with a less polar trimethylsilyl (TMS) group. Another potential step is methoximation to stabilize keto-enol tautomerism. While these derivatization techniques are widely used for analyzing organic acids and polyols in metabolomics, their specific application for the routine analysis of sinapoyl malate is not documented in the reviewed literature, with liquid chromatography-based methods being overwhelmingly preferred.

Thin-Layer Chromatography (TLC) serves as a valuable tool for high-throughput screening, particularly in genetic studies. The natural fluorescence of sinapate esters under ultraviolet (UV) light has been exploited to screen for Arabidopsis thaliana mutants with altered phenylpropanoid metabolism. Wild-type leaves and cotyledons accumulate sinapoyl malate in their epidermis, causing them to exhibit a characteristic blue-green fluorescence under UV illumination. Researchers have used this phenotype to visually screen large populations of mutagenized seedlings for individuals with a "Reduced Epidermal Fluorescence" (ref) phenotype. These mutants show a significant reduction in sinapoyl malate content, allowing for the identification of novel genes involved in the biosynthesis and regulation of phenylpropanoid compounds.

Spectroscopic Characterization

Spectroscopic methods are essential for the unambiguous identification and structural elucidation of sinapoyl malate, especially when coupled with chromatographic separation.

Mass spectrometry, particularly when tandem MS (MS/MS) is employed, provides definitive structural information for identifying sinapoyl malate. When coupled with HPLC (LC-MS), it allows for the analysis of the compound directly from complex mixtures.

Sinapoyl malate can be ionized in both positive and negative modes. In positive ion mode, it is often detected as a sodiated adduct [M+Na]⁺ at a mass-to-charge ratio (m/z) of 363 nih.gov. In negative ion mode, it is typically observed as the deprotonated molecule [M-H]⁻ at an m/z of 339.0717 researchgate.net. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is used to confirm the elemental formula (C₁₅H₁₆O₉).

Tandem MS (MS/MS) provides further structural confirmation through characteristic fragmentation patterns. The collision-induced dissociation of the [M-H]⁻ precursor ion at m/z 339 consistently yields a major product ion at m/z 223.0606 researchgate.net. This fragment corresponds to the deprotonated sinapic acid moiety, resulting from the cleavage of the ester bond. This specific fragmentation is a diagnostic marker for sinapoyl esters. Other observed fragments can include an ion at m/z 133.01, corresponding to the malate portion. In-source fragmentation can sometimes produce an acylium ion at m/z 207 nih.gov.

Interactive Data Table: Key Mass Spectrometric Data for Sinapoyl Malate

| Ion Type | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Fragmentation Details | Reference |

|---|---|---|---|---|

| [M-H]⁻ | 339.0717 | 223.0606 | Loss of malate, yielding sinapate anion | researchgate.net |

| [M+Na]⁺ | 363 | 247 (Sodiated sinapic acid) | Cleavage of the ester bond | nih.gov |

| In-source Fragment | N/A | 207 | Acylium ion from sinapoyl moiety | nih.gov |

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Structure Elucidation and Identification

High-Resolution Accurate Mass (HRAM) Analysis

High-Resolution Accurate Mass (HRAM) analysis, typically coupled with liquid chromatography (LC), is a cornerstone for the characterization of sinapoyl malate and its related compounds. researchgate.netnih.govnih.gov This technique provides highly precise mass measurements, enabling the confident determination of elemental compositions for the parent molecule and its various transformation products. researchgate.net Instruments such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers are employed for this purpose. nih.govnih.gov

In studies, the deprotonated molecule [M-H]⁻ of sinapoyl malate is characterized by a mass-to-charge ratio (m/z) of 339.0717. nih.gov HRAM is instrumental in identifying products arising from environmental exposure, such as solar irradiation. For instance, it has been used to identify the sodiated adduct of the cis-isomer of sinapoyl malate at m/z 363, esterification byproducts at m/z 377 and 391, and a sodium-bound dimer of sinapic acid at m/z 471. researchgate.netnih.gov This level of precision is crucial for proposing molecular formulas for previously unknown degradation products and metabolites. researchgate.netnih.gov

| Observed m/z | Ion Type | Proposed Identity | Reference |

|---|---|---|---|

| 339.0716 - 339.0717 | [M-H]⁻ | Sinapoyl Malate | nih.govchemrxiv.org |

| 363 | [M+Na]⁺ | cis-Isomer of Sinapoyl Malate | researchgate.netnih.gov |

| 377 | [M+Na]⁺ | Alkylated (Methylated) Derivative of Sinapoyl Malate | researchgate.netnih.gov |

| 391 | [M+Na]⁺ | Alkylated (Ethylated) Derivative of Sinapoyl Malate | researchgate.netnih.gov |

| 247 | [M+Na]⁺ | Sinapic Acid (Ester Cleavage Product) | researchgate.netnih.gov |

| 471 | [M+Na]⁺ | Sodium-Bound Dimer of Sinapic Acid | researchgate.netnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of sinapoyl malate. mdpi.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. mdpi.com For complete structural assignment and confirmation of connectivity and stereochemistry, two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. mdpi.com

¹H NMR spectra of sinapoyl malate exhibit characteristic signals corresponding to its distinct structural motifs. mdpi.com These include signals for the aromatic protons on the sinapoyl ring, the trans olefinic protons of the propenoic acid chain, the methoxy (B1213986) groups, and the protons within the malate moiety. mdpi.com Similarly, ¹³C NMR spectroscopy confirms the structure by identifying the unique carbon environments throughout the molecule. mdpi.com

| Structural Moiety | Expected ¹H NMR Signals | Expected ¹³C NMR Signals | Reference |

|---|---|---|---|

| Sinapoyl Aromatic Ring | Singlet for two equivalent aromatic protons | Signals for quaternary and protonated aromatic carbons | mdpi.com |

| Olefinic Chain | Doublets for two trans-coupled vinylic protons | Signals for the C=C double bond carbons | mdpi.com |

| Methoxy Groups | Singlet for six equivalent methoxy protons | Signal for the methoxy carbons | mdpi.com |

| Malate Backbone | Distinct signals for the CH and CH₂ protons | Signals for the ester, acid, and aliphatic carbons | mdpi.com |

| Ester Linkage | - | Signal for the ester carbonyl carbon | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Photophysical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is fundamental for quantifying sinapoyl malate and studying its photophysical properties, which are central to its biological function as a plant sunscreen. nih.govnih.gov Sinapoyl malate is a primary UV-B screening agent in plants, accumulating in the epidermis to protect underlying tissues from harmful radiation. nih.gov It exhibits a characteristic broad absorption spectrum, with strong absorbance in the UV-B region of the electromagnetic spectrum.

This technique is crucial for photophysical studies investigating the mechanisms of photoprotection. nih.gov Upon photoexcitation with UV light, sinapoyl malate undergoes an efficient trans-cis isomerization within picoseconds, a process that dissipates the absorbed energy as heat and prevents damage to the plant. nih.gov UV-Vis spectroscopy is used to monitor these ultrafast dynamics and to study the photostability of sinapoyl malate and its derivatives. nih.gov

| Property | Description | Significance | Reference |

|---|---|---|---|

| Absorption Maximum (λmax) | Strong absorption in the UV-B range (approx. 280-320 nm) | Effective filtering of damaging solar radiation | nih.gov |

| Spectral Shape | Broad absorption band | Coverage of a wide range of UV-B wavelengths | |

| Photophysical Process | Ultrafast trans-cis isomerization upon UV absorption | Key mechanism for non-radiative energy dissipation (photoprotection) | researchgate.netnih.gov |

| Application | Quantification in plant extracts; photostability assays; transient absorption spectroscopy | Assessing biological concentration and photoprotective efficiency | nih.govnih.gov |

Infrared Ion Spectroscopy (IRIS) for Molecular Structure Determination

Infrared Ion Spectroscopy (IRIS) has emerged as a powerful technique for the detailed molecular structure determination of mass-selected ions, proving particularly valuable for identifying sinapoyl malate's transformation products. researchgate.netnih.gov When coupled with LC-MS, IRIS provides vibrational spectra (or "fingerprints") for compounds that have been separated by chromatography and selected by their mass-to-charge ratio. nih.gov This method overcomes the limitations of conventional tandem mass spectrometry, especially in differentiating between isomers that often yield similar fragmentation patterns.

The utility of IRIS is significantly enhanced by its synergy with quantum-chemical calculations. researchgate.net Experimental IRIS spectra of unknown products are compared against theoretically predicted IR spectra for a list of candidate structures. nih.govnih.gov A strong match provides high confidence in the structural assignment. researchgate.net This integrated approach has been successfully used to identify solar degradation products of sinapoyl malate, including its cis-trans isomers. researchgate.netnih.gov For example, the cis-isomer was identified by a diagnostic C=C stretching vibration at 1660 cm⁻¹ in its IRIS spectrum, which matched the computed spectrum. nih.gov

Computational and Theoretical Approaches

Computational and theoretical methods are integral to modern chemical analysis, providing predictive power and deeper insight that complement experimental data. For sinapoyl malate, these approaches are essential for interpreting complex spectra and understanding biochemical interactions.

Quantum-Chemical Computations (e.g., Ab Initio, DFT) for Spectral Predictions and Conformational Analysis

Quantum-chemical computations are vital for the structural elucidation of sinapoyl malate and its derivatives, primarily through the prediction of spectroscopic properties. researchgate.netnih.gov Methods such as Density Functional Theory (DFT) and ab initio calculations are used to predict IR and UV spectra, which can then be compared with experimental results for structural validation. researchgate.net

In the context of IRIS, a common workflow involves generating candidate structures, performing a conformational search, and optimizing the geometries of low-energy conformers using DFT, often with the B3LYP functional and a basis set like 6-31++G(d,p). nih.gov Harmonic vibrational frequencies are then calculated for these optimized structures to generate predicted IR spectra. nih.gov This computational support is indispensable for interpreting the experimental IRIS data and identifying unknown compounds without physical reference standards. Furthermore, ab initio calculations have been used to explore the excited state properties of sinapoyl malate, providing insight into the charge-transfer characteristics that contribute to its anomalous spectral broadening and photoprotective function.

| Computational Method | Application for Sinapoyl Malate | Key Insights | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Prediction of infrared spectra for comparison with IRIS data | Enables identification of isomers and degradation products | researchgate.netnih.gov |

| Ab Initio Calculations | Analysis of electronic excited states and UV spectra | Explains the molecule's inherent UV-B screening properties | |

| Conformational Searches (e.g., using MMFF94 force field) | Identifying stable three-dimensional structures | Provides input for accurate spectral predictions (Boltzmann-averaged spectra) | nih.gov |

Docking Studies for Enzyme-Substrate Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule substrate to a protein's active site. In the study of sinapoyl malate, docking has been applied to understand its biosynthesis. The final step in the formation of sinapoyl malate in plants like Arabidopsis is catalyzed by the enzyme 1-O-sinapoyl-β-glucose:L-malate sinapoyltransferase (SMT).

Docking studies, in conjunction with homology modeling of the SMT enzyme structure, have been used to investigate how the precursor substrates bind within the enzyme's active site. These computational models have helped to corroborate a proposed reaction mechanism, illustrating how the enzyme accommodates the acyl donor (1-O-sinapoyl-β-glucose) and the acyl acceptor (L-malate) in a configuration that facilitates the transfer of the sinapoyl group. This approach provides critical insights into the structure-function relationships and catalytic mechanism of the enzyme responsible for producing sinapoyl malate.

In Silico Prediction of Compound Properties

The use of computational, or in silico, methods is a cornerstone in modern analytical and medicinal chemistry for the early evaluation of a compound's physicochemical and pharmacokinetic properties. These predictive models allow for a rapid and cost-effective screening of molecules, providing valuable insights into their potential behavior and saving significant resources in the drug discovery and development pipeline. For sinapic acid (S)-malate ester, various properties can be predicted using established computational tools and databases that rely on its chemical structure.

In silico analysis leverages the known chemical structure of a compound, typically inputted as a SMILES (Simplified Molecular Input Line Entry System) string, to calculate a wide range of parameters. These predictions are based on large datasets of experimentally determined properties of other molecules and sophisticated algorithms that recognize quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR).

Detailed research findings from computational models provide a comprehensive profile of this compound. These predictions encompass fundamental physicochemical characteristics, lipophilicity, water solubility, pharmacokinetic properties (absorption, distribution, metabolism, excretion - ADME), drug-likeness, and medicinal chemistry friendliness. While these predictions are theoretical, they offer a robust initial assessment of the compound's viability for various applications.

For instance, the prediction of gastrointestinal (GI) absorption is critical for orally administered substances, and a high predicted value for this compound would suggest good bioavailability. Similarly, blood-brain barrier (BBB) permeability is a key consideration for compounds targeting the central nervous system. The potential for the compound to interact with crucial metabolic enzymes, such as cytochrome P450 (CYP) isoforms, can also be flagged by these predictive tools. The Lipinski "Rule of Five" is a widely used filter to assess the drug-likeness of a molecule, and compliance with these rules, as predicted for this compound, indicates a higher likelihood of oral bioavailability.

The following data tables summarize the computationally predicted properties of this compound, derived from various established models.

Predicted Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₆O₉ | PubChem plantaedb.com |

| Molecular Weight | 340.28 g/mol | PubChem plantaedb.com |

| Topological Polar Surface Area (TPSA) | 140.0 Ų | PubChem plantaedb.com |

| Hydrogen Bond Donors | 4 | PubChem nih.gov |

| Hydrogen Bond Acceptors | 9 | PubChem nih.gov |

| Rotatable Bonds | 7 | - |

| pKa (Strongest Acidic) | 3.2 | FooDB wikipedia.org |

Predicted Lipophilicity and Solubility

| Parameter | Value | Source |

|---|---|---|

| logP (ALOGPS) | 1.02 | FooDB wikipedia.org |

| logP (ChemAxon) | 0.54 | FooDB wikipedia.org |

| XLogP3 | 0.9 | PubChem plantaedb.com |

| Water Solubility (ALOGPS) | 0.95 g/L | FooDB wikipedia.org |

| Solubility (logS) | -2.6 | FooDB wikipedia.org |

| Solubility Class | Moderately soluble | - |

Predicted Pharmacokinetics (ADME)

| ADME Parameter | Prediction | Interpretation |

|---|---|---|

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from cells. |

| Distribution | ||